2-Phenylpyridine-4-carboxaldehyde
Overview
Description
2-Phenylpyridine-4-carboxaldehyde is an organic compound that belongs to the class of pyridinecarboxaldehydes. It is characterized by a phenyl group attached to the second position of the pyridine ring and an aldehyde group at the fourth position. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenylpyridine-4-carboxaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-phenylpyridine with a suitable oxidizing agent to introduce the aldehyde group at the fourth position. For instance, the Vilsmeier-Haack reaction, which uses phosphorus oxychloride and dimethylformamide, can be employed to achieve this transformation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation reactions using robust and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and catalytic processes may also be utilized to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Phenylpyridine-4-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: 2-Phenylpyridine-4-carboxylic acid.
Reduction: 2-Phenylpyridine-4-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Phenylpyridine-4-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 2-Phenylpyridine-4-carboxaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxaldehyde: Similar structure but with the aldehyde group at the second position.
Pyridine-3-carboxaldehyde: Similar structure but with the aldehyde group at the third position.
Pyridine-4-carboxaldehyde: Similar structure but without the phenyl group.
Uniqueness
2-Phenylpyridine-4-carboxaldehyde is unique due to the presence of both the phenyl group and the aldehyde group on the pyridine ring. This combination imparts distinct chemical reactivity and binding properties, making it valuable for specific applications in synthesis and material science.
Properties
IUPAC Name |
2-phenylpyridine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-9-10-6-7-13-12(8-10)11-4-2-1-3-5-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHPGQZMGVLXLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673508 | |
Record name | 2-Phenylpyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214381-00-6 | |
Record name | 2-Phenylpyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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